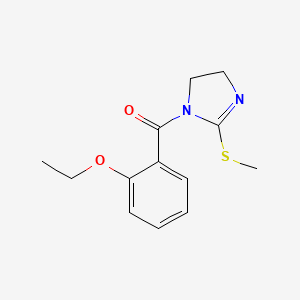

(2-Ethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole derivatives are generally synthesized through various methods including alkylation and Friedel-Crafts acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound could not be retrieved .Scientific Research Applications

Synthesis and Characterization

Catalyst- and Solvent-Free Synthesis : An effective approach for the regioselective synthesis of related heterocyclic amides, involving microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcases the potential utility of similar compounds in organic synthesis (Moreno-Fuquen et al., 2019).

Crystal Packing Analysis : A comprehensive inspection of crystal packing in benzofuran derivatives, focusing on non-covalent interactions in supramolecular architectures, highlights the importance of such interactions in the solid-state chemistry of similar compounds (Sharma et al., 2019).

Synthesis in PET Imaging : Synthesis of related compounds, such as HG-10-102-01 and its precursor, demonstrates the application in developing potential PET imaging agents for diseases like Parkinson's (Wang et al., 2017).

Oligobenzimidazoles Preparation : The preparation and characterization of benzimidazole monomers and oligomers, and their investigation for optical, electrical, and thermal properties, provide insights into the versatility of similar molecules in materials science (Anand & Muthusamy, 2018).

Directed Metalation in Synthesis : The use of directed metalation in synthesizing functionalized benzo[b]thiophenes demonstrates the synthetic versatility and potential applications of similar compounds in organic synthesis (Pradhan & De, 2005).

Antitumor Agent Synthesis : The synthesis of derivatives, focusing on their application as potent antitumor agents, indicates the biomedical relevance of similar molecules (Hayakawa et al., 2004).

Biomedical Applications

Antibacterial Screening : The synthesis and antibacterial screening of novel compounds demonstrate their potential in developing new antimicrobial agents (Landage et al., 2019).

Molecular Docking Studies : Docking studies of novel compounds highlight their potential interaction with biological targets, aiding in understanding their antibacterial activity (Shahana & Yardily, 2020).

Anticancer Activity : Synthesis and screening of isoxazole derivatives for anticancer activity against human breast cancer cell lines demonstrate the potential therapeutic applications of similar compounds (Radhika et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withalpha1-adrenergic receptors , which are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Similar compounds have been found to exhibit affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

Alpha1-adrenergic receptors, which similar compounds target, are involved in numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .

Result of Action

Similar compounds have been found to exhibit promising therapeutic potential .

properties

IUPAC Name |

(2-ethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-17-11-7-5-4-6-10(11)12(16)15-9-8-14-13(15)18-2/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNRJYVYHWLPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)

![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)

![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)